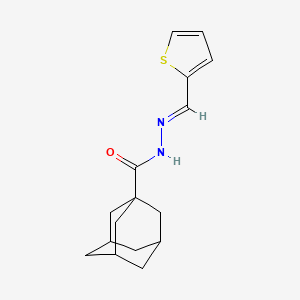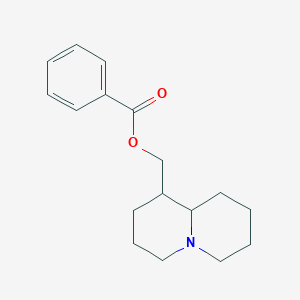![molecular formula C16H18N4O B3833396 4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE](/img/structure/B3833396.png)
4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE
Overview
Description
4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylamino group, a pyridine ring, and a butanehydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE typically involves the condensation of a phenylamine derivative with a pyridine-3-carbaldehyde, followed by the reaction with butanehydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylamino)pyrimidine derivatives: These compounds share a similar phenylamino group and are known for their ATP-competitive inhibition of protein kinases.
4-(Phenylamino)quinazoline derivatives: These compounds also contain a phenylamino group and have been studied for their anticancer properties.
Uniqueness
4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE is unique due to its combination of a phenylamino group, a pyridine ring, and a butanehydrazide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-anilino-N-[(E)-pyridin-3-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(20-19-13-14-6-4-10-17-12-14)9-5-11-18-15-7-2-1-3-8-15/h1-4,6-8,10,12-13,18H,5,9,11H2,(H,20,21)/b19-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZINVYVVUVMG-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide](/img/structure/B3833326.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)
![N'-(3,4-dimethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833348.png)
![N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]pyridine-4-carboxamide](/img/structure/B3833351.png)
![5,7-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833356.png)
![ethyl 2-({4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3833360.png)

![4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3833373.png)
![N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3833378.png)

![2,3,3,3-tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one](/img/structure/B3833403.png)
![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)
